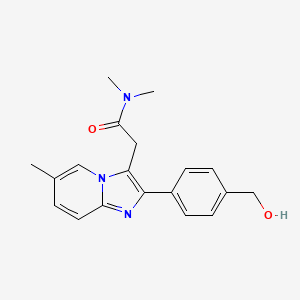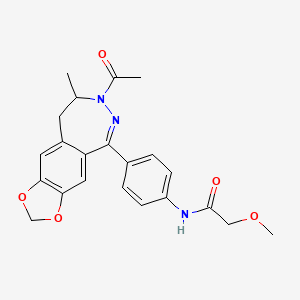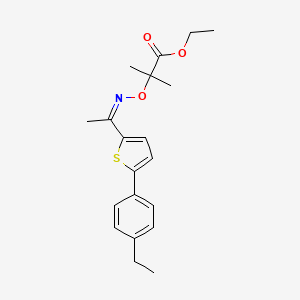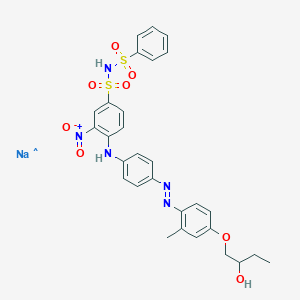
(6R,25R)-28-Deoxy-6,28-epoxy-25-ethylmilbemycin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6R,25R)-28-Deoxy-6,28-epoxy-25-ethylmilbemycin B is a complex organic compound belonging to the milbemycin family. Milbemycins are a group of macrolide antibiotics known for their potent anthelmintic and insecticidal properties. This specific compound is characterized by its unique structural features, including an epoxy group and an ethyl substitution, which contribute to its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R,25R)-28-Deoxy-6,28-epoxy-25-ethylmilbemycin B involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the macrolide ring: This is achieved through a series of cyclization reactions.
Introduction of the epoxy group: This step involves the oxidation of a double bond using reagents such as m-chloroperbenzoic acid (m-CPBA).
Ethyl substitution: This is usually done via alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory synthesis. It involves optimizing reaction conditions to maximize yield and purity. Key steps include:
Fermentation: Using genetically modified microorganisms to produce the precursor molecules.
Purification: Employing techniques such as chromatography to isolate the desired compound.
Chemical modification: Final steps to introduce specific functional groups and achieve the target structure.
化学反応の分析
Types of Reactions
(6R,25R)-28-Deoxy-6,28-epoxy-25-ethylmilbemycin B undergoes various chemical reactions, including:
Oxidation: The epoxy group can be further oxidized to form diols.
Reduction: The compound can be reduced to open the epoxy ring, forming alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, Grignard reagents.
Major Products
Diols: Formed from the oxidation of the epoxy group.
Alcohols: Resulting from the reduction of the epoxy group.
Substituted derivatives: Produced through substitution reactions.
科学的研究の応用
(6R,25R)-28-Deoxy-6,28-epoxy-25-ethylmilbemycin B has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study macrolide synthesis and reactivity.
Biology: Investigated for its effects on various biological systems, including its role as an anthelmintic agent.
Medicine: Explored for potential therapeutic applications, particularly in treating parasitic infections.
Industry: Utilized in the development of insecticides and pesticides due to its potent biological activity.
作用機序
The mechanism of action of (6R,25R)-28-Deoxy-6,28-epoxy-25-ethylmilbemycin B involves binding to specific molecular targets, such as glutamate-gated chloride channels in parasites. This binding disrupts normal cellular function, leading to paralysis and death of the parasite. The compound’s unique structure allows it to interact with these targets effectively, making it a potent anthelmintic agent.
類似化合物との比較
Similar Compounds
- Milbemycin A3
- Milbemycin A4
- Avermectin B1a
Comparison
Compared to other milbemycins and avermectins, (6R,25R)-28-Deoxy-6,28-epoxy-25-ethylmilbemycin B has unique structural features, such as the ethyl substitution and epoxy group, which enhance its biological activity and specificity. These modifications make it more effective against certain parasites and less prone to resistance development.
特性
CAS番号 |
51596-13-5 |
|---|---|
分子式 |
C33H48O7 |
分子量 |
556.7 g/mol |
IUPAC名 |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-24-hydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C33H48O7/c1-7-28-22(4)13-14-32(40-28)18-26-17-25(39-32)12-11-21(3)15-20(2)9-8-10-24-19-37-30-29(36-6)23(5)16-27(31(34)38-26)33(24,30)35/h8-11,16,20,22,25-30,35H,7,12-15,17-19H2,1-6H3/b9-8+,21-11+,24-10+/t20-,22-,25+,26-,27-,28+,29+,30+,32+,33+/m0/s1 |
InChIキー |
SEYJRKYSPOJXIB-GSQYPKHESA-N |
異性体SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)\C)C |
正規SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















